molecular formula C19H22N2O3 B268893 N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide

N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide

Cat. No. B268893
M. Wt: 326.4 g/mol
InChI Key: DRSOOVHTYQZUEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide, also known as Darapladib, is a small molecule inhibitor that targets Lp-PLA2, an enzyme involved in the development of atherosclerosis. Atherosclerosis is a chronic inflammatory disease that affects the arterial walls and leads to the development of plaques, which can cause heart attacks and strokes. Darapladib has been studied extensively for its potential as a therapeutic agent in the treatment of atherosclerosis.

Mechanism of Action

N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide inhibits the activity of Lp-PLA2, an enzyme that is involved in the development of atherosclerosis. Lp-PLA2 is responsible for the hydrolysis of oxidized phospholipids, which leads to the formation of pro-inflammatory and pro-atherogenic molecules. By inhibiting the activity of Lp-PLA2, N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide reduces the formation of these molecules and reduces the development of atherosclerotic plaques.
Biochemical and Physiological Effects
N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide has been shown to reduce the levels of Lp-PLA2 in the blood, which is associated with a reduced risk of cardiovascular events. In addition, N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide has been shown to reduce the levels of oxidized phospholipids in the blood, which are pro-inflammatory and pro-atherogenic molecules. N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide has also been shown to reduce the size of atherosclerotic plaques in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide in lab experiments include its specificity for Lp-PLA2 and its ability to reduce the formation of pro-inflammatory and pro-atherogenic molecules. However, the limitations of using N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide in lab experiments include its potential off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

For research on N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide include the development of more potent and selective inhibitors of Lp-PLA2, the investigation of the role of Lp-PLA2 in other diseases, and the evaluation of the long-term safety and efficacy of N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide in clinical trials. In addition, research is needed to identify biomarkers that can be used to identify patients who are most likely to benefit from treatment with N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide.

Synthesis Methods

N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide is synthesized using a multi-step process that involves the reaction of 2,6-dimethylphenol with acetyl chloride to form 2-(2,6-dimethylphenoxy)acetophenone. This intermediate is then reacted with 4-aminobenzoic acid to form N-(2-(2,6-dimethylphenoxy)acetyl)-4-aminobenzoic acid. The final step involves the reaction of this intermediate with propanoyl chloride to form N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide.

Scientific Research Applications

N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide has been extensively studied in preclinical and clinical studies for its potential as a therapeutic agent in the treatment of atherosclerosis. In preclinical studies, N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide has been shown to reduce the development of atherosclerotic plaques in animal models. Clinical studies have shown that N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide can reduce the levels of Lp-PLA2 in the blood, which is associated with a reduced risk of cardiovascular events.

properties

Product Name

N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

N-[3-[[2-(2,6-dimethylphenoxy)acetyl]amino]phenyl]propanamide

InChI

InChI=1S/C19H22N2O3/c1-4-17(22)20-15-9-6-10-16(11-15)21-18(23)12-24-19-13(2)7-5-8-14(19)3/h5-11H,4,12H2,1-3H3,(H,20,22)(H,21,23)

InChI Key

DRSOOVHTYQZUEB-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)COC2=C(C=CC=C2C)C

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)COC2=C(C=CC=C2C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.